3H-Diazirine-3,3-dipropanoic acid
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Overview
Description
3H-Diazirine-3,3-dipropanoic acid: is an organic compound with the molecular formula C7H10N2O4 and a molecular weight of 186.17 g/mol . This compound is characterized by the presence of a diazirine ring and two propanoic acid groups, which contribute to its unique chemical properties and reactivity . It is widely used in various scientific research fields due to its ability to undergo specific chemical reactions under controlled conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: . One common method includes the reaction of a suitable precursor with a diazirine-forming reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of 3H-Diazirine-3,3-dipropanoic acid involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography . The reaction conditions are carefully monitored to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 3H-Diazirine-3,3-dipropanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the diazirine ring into other functional groups.
Substitution: The diazirine ring can participate in substitution reactions, where one or more atoms are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
3H-Diazirine-3,3-dipropanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3H-Diazirine-3,3-dipropanoic acid involves the activation of the diazirine ring under specific conditions, such as exposure to ultraviolet light . This activation leads to the formation of reactive intermediates that can interact with various molecular targets, including proteins, nucleic acids, and other biomolecules . The pathways involved in these interactions depend on the specific application and conditions used .
Comparison with Similar Compounds
- Me-Diazirine-Amine (CAS: 36902-22-4)
- Alkyne-Diazirine-Acetic acid (CAS: 2049109-24-0)
- Me-Diazirine-azide (CAS: 1800541-83-6)
- Me-Diazirine-Alanine (CAS: 851960-84-4)
- Acid-Diazirine-COOMe (CAS: 2167067-35-6)
- Me-Diazirine-NHS ester (CAS: 1239017-80-1)
Uniqueness: 3H-Diazirine-3,3-dipropanoic acid is unique due to its specific chemical structure, which allows it to undergo a wide range of reactions with high selectivity and efficiency . Its ability to form stable intermediates under controlled conditions makes it particularly valuable in scientific research and industrial applications .
Biological Activity
3H-Diazirine-3,3-dipropanoic acid (C7H10N2O4) is a diazirine derivative known for its unique properties and applications in biological research. This compound is particularly significant in the field of photoaffinity labeling, where it serves as a photoreactive probe to study molecular interactions. This article focuses on the biological activity of this compound, exploring its synthesis, mechanisms of action, and various applications supported by case studies and research findings.
The molecular structure of this compound is characterized by the presence of a diazirine ring, which is known for its reactivity under UV light. Below is a summary of its chemical properties:
Property | Value |
---|---|
Molecular Formula | C7H10N2O4 |
Molecular Weight | 174.17 g/mol |
Structural Formula | Structure |
SMILES | C(CC1(N=N1)CCC(=O)O)C(=O)O |
InChI | InChI=1S/C7H10N2O4/c10-5(11) |
The biological activity of this compound primarily stems from its ability to form covalent bonds with nucleophilic sites in proteins upon exposure to UV light. This property allows researchers to label specific biomolecules in complex mixtures, facilitating the study of protein interactions and localization within cells.
Photoaffinity Labeling
When exposed to UV light (typically around 365 nm), the diazirine moiety undergoes a rearrangement to generate a highly reactive carbene species. This carbene can then react with nearby nucleophiles (e.g., amino acids in proteins), effectively tagging them for subsequent analysis. This technique has been widely used to identify and characterize protein-protein interactions, receptor-ligand binding, and enzyme-substrate relationships.
Applications in Research
This compound has been utilized in various studies across multiple fields:
- Protein Interaction Studies : The compound has been employed to map protein interactions in living cells. For instance, a study demonstrated its use in identifying binding partners of a specific receptor in neuronal tissues .
- Drug Development : Its reactivity has made it a valuable tool in drug discovery processes, particularly for identifying target proteins for new therapeutic agents .
- Cellular Localization : Researchers have used this compound to visualize the localization of proteins within cellular compartments through fluorescence microscopy following photoaffinity labeling .
Case Studies
Several notable case studies highlight the effectiveness of this compound:
- Case Study 1 : A research team utilized this compound to investigate the binding dynamics of a cancer-related protein. The results indicated that specific modifications to the protein structure significantly altered its interaction with potential drug candidates .
- Case Study 2 : In another study focused on metabolic pathways, researchers labeled enzymes involved in lipid metabolism using this compound. The findings provided insights into enzyme activity regulation under different physiological conditions .
Properties
CAS No. |
16297-98-6 |
---|---|
Molecular Formula |
C7H10N2O4 |
Molecular Weight |
186.17 g/mol |
IUPAC Name |
3-[3-(2-carboxyethyl)diazirin-3-yl]propanoic acid |
InChI |
InChI=1S/C7H10N2O4/c10-5(11)1-3-7(8-9-7)4-2-6(12)13/h1-4H2,(H,10,11)(H,12,13) |
InChI Key |
LKAGNZVMUBAGEA-UHFFFAOYSA-N |
Canonical SMILES |
C(CC1(N=N1)CCC(=O)O)C(=O)O |
Origin of Product |
United States |
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